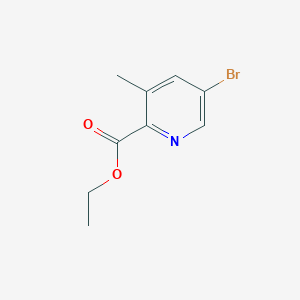

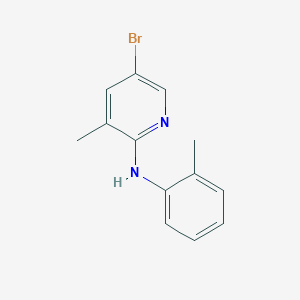

![molecular formula C11H11F3N2O B1525397 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270609-80-7](/img/structure/B1525397.png)

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Vue d'ensemble

Description

“3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” is a compound with the CAS Number: 2044712-54-9 . It has a molecular weight of 280.68 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are generally synthesized either by ring construction from different cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are known for their versatility in chemical reactions . They can be efficiently modified due to the sp3 hybridization of the pyrrolidine ring .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 280.68 .Applications De Recherche Scientifique

Synthesis and Regiochemistry

- Regioselective Synthesis : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, including compounds similar to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, has been studied for selective regioisomeric production of 1H-Pyrrolo[3,2-b]pyridines. The presence of trifluoromethyl groups enhances the electrophilicity of adjacent carbonyl groups, influencing the regiochemistry of the reaction outcomes and highlighting the utility of such compounds in synthesizing complex heterocyclic structures (De Rosa et al., 2015).

Advanced Materials

- Polyimide Synthesis : A novel pyridine-containing triamine monomer has been developed for the synthesis of polyimides, with 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one-like structures serving as intermediates. These polyimides, characterized by the presence of phthalimide as a pendent group and pyridine moieties in the main chains, exhibit excellent thermal stability and solubility in polar aprotic solvents, demonstrating the compound's relevance in creating high-performance materials (Zhuo et al., 2014).

Organic Synthesis

- Cycloisomerization to Pyrrolines : The gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes, potentially involving structures related to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, leads to the formation of 3-pyrrolines. This process demonstrates the compound's potential as an intermediate in synthesizing valuable heterocyclic compounds with applications in medicinal chemistry and natural product synthesis (Morita & Krause, 2004).

Corrosion Inhibition

- Protective Coatings : Schiff’s bases derived from pyridyl substituted triazoles, analogous in functionality to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit high efficiency in forming protective films on metal surfaces, underscoring the potential utility of such compounds in industrial applications to prevent corrosion (Ansari et al., 2014).

Safety And Hazards

Orientations Futures

While specific future directions for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Propriétés

IUPAC Name |

3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDREYOIMVPCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)

![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)

amine](/img/structure/B1525334.png)